
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse range of derivatives.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and the ketone group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methylphenyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-(3-Fluoro-4-methylphenyl)-3-pyrrolidinone: Similar structure but lacks the ketone group.
Uniqueness
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a fluorine atom and a carboxylic acid group provides distinct chemical properties that can be leveraged in various applications.
Biological Activity
1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 63674-46-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on antimicrobial and anticancer properties, as well as its structure-activity relationships.
The molecular formula of this compound is C₁₂H₁₂FNO₃, with a molecular weight of 237.23 g/mol. The compound contains a pyrrolidine ring, which is known for contributing to various pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, research focused on similar oxopyrrolidine derivatives indicated promising activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The structure of these compounds plays a crucial role in their efficacy:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus (vancomycin-intermediate) | MIC < 32 µg/mL |
5-Fluorobenzimidazole derivative | C. auris (multidrug-resistant) | MIC 16 µg/mL |
These findings suggest that modifications in the phenyl ring can enhance antimicrobial properties, making this class of compounds attractive for further development.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells . The activity was attributed to the ability of these compounds to induce apoptosis in cancer cells while maintaining a favorable cytotoxic profile in normal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key observations include:
- Fluorine Substitution : The presence of the fluorine atom at the para position of the phenyl ring enhances lipophilicity and may improve cell membrane permeability.
- Pyrrolidine Ring : This moiety is essential for biological activity, as it facilitates interactions with biological targets.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Study on Antimicrobial Resistance : A comparative analysis showed that derivatives with halogen substitutions had improved activity against resistant strains, emphasizing the importance of chemical modifications .
- Cytotoxicity Assessment : In vitro studies indicated that certain derivatives exhibited selective toxicity towards cancer cells over normal cells, suggesting potential for therapeutic applications .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-7-2-3-9(5-10(7)13)14-6-8(12(16)17)4-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUAHXVPYNTKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388109 |
Source
|
Record name | 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-46-4 |
Source
|
Record name | 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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